molecular formula C7H3N3O4 B1207989 2,6-Dinitrobenzonitrile CAS No. 35213-00-4

2,6-Dinitrobenzonitrile

Cat. No. B1207989
CAS RN: 35213-00-4
M. Wt: 193.12 g/mol
InChI Key: ZYDGHQSJZAFMLU-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzonitrile is a chemical compound that likely shares characteristics and reactivity with other nitro-substituted aromatic nitriles. These compounds are of interest due to their potential in various chemical reactions and applications, including their role in producing intermediates for dyes, pharmaceuticals, and advanced materials.

Synthesis Analysis

The synthesis of compounds similar to 2,6-Dinitrobenzonitrile often involves nitration reactions, where nitro groups are introduced into an aromatic ring, followed by the introduction of a nitrile group. Techniques such as electrochemical methods have been explored for generating carbenes and nitrenes, which might be applicable for synthesizing nitro-substituted nitriles through subsequent reactions (Petrosyan & Niyazymbetov, 1989).

Scientific Research Applications

  • Scientific Field: Organic Chemistry, specifically the study of organic luminophores .
  • Summary of the Application: 2,6-Dinitrobenzonitrile has been used in the synthesis of 2,6-bis(diarylamino)benzophenones, which exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This property is crucial for advancing delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
  • Methods of Application or Experimental Procedures: The optical excitation of these compounds occurs through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . While these benzophenones do not luminesce in solution, their solids emit green light with moderate-to-good quantum yields . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .
  • Results or Outcomes: The green emission of the solids was found to include TADF . The emergence of the TADF is supported by the small energy gap between the excited singlet and triplet states, which was estimated by time-dependent density functional theory (DFT) calculations . A linear correlation between the logarithm value of TADF lifetime and temperature was observed with the benzophenone in powder, suggesting that the benzophenones can serve as molecular thermometers workable under aqueous conditions .

Safety And Hazards

2,6-Dinitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

2,6-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGHQSJZAFMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188714
Record name Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrobenzonitrile

CAS RN

35213-00-4
Record name Dinitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-2,6-dinitrobenzene (40.4 grams) is dissolved in anhydrous dimethylformamide (200 ml.). Cuprous cyanide (72 grams) is added and the stirred reaction mixture is heated to reflux for 6 hours. The dark brown reaction mixture is cooled and poured into water (1.5 l.) with stirring. The tan precipitate is collected by filtration and then extracted three times with hot ethanol (300 ml.). Removal of two-thirds of the solvent from combined ethanol extracts under reduced pressure gives a tan precipitate. The precipitate is collected by filtration and recrystallized from ethanol to give a tan product (7.2 grams) melting at 143°-146.5°.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cuprous cyanide
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
D Britton, CJ Cramer - Acta Crystallographica Section B: Structural …, 1996 - scripts.iucr.org
The crystal structures of 6-methyl- (I), 6-chloro- (II) and 5-chloro-2-nitrobenzonitrile (III), as well as 2,6-dinitrobenzonitrile (IV), have been determined. (I), orthorhombic, Pbca, a = 9.969 (2)…
Number of citations: 5 scripts.iucr.org
JR Beck, RL Sobczak, RG Suhr… - The Journal of Organic …, 1974 - ACS Publications
In a recent paper1 we reported a facile synthesis of 3-aminobenzo [5] thiophene-2-carboxylate esters from o-ni-trobenzonitrilesl We now wish to describe the preparation of ortho-…
Number of citations: 30 pubs.acs.org
NE Burlinson, ME Sitzman, LA Kaplan… - The Journal of Organic …, 1979 - ACS Publications
Photolysis of aqueous solutionsof 2, 4, 6-trinitrotoluene results in initial formation of the 2, 4, 6-trinitrobenzyl anion, 1. Evidence for this reactive intermediate, photogenerated in acidic or …
Number of citations: 47 pubs.acs.org
PP Zamora, K Bieger, D Vasquez, M Merino… - International Journal of …, 2015 - Elsevier
4-[3 5 -(4-aminophenyl)[1 2 ,2 2 :2 5 ,3 2 -terthiophen]-1 5 -yl]benzonitrile (CB4TA), 4-[3 5 -(4-aminophenyl)[1 2 ,2 2 :2 5 ,3 2 -terthiophen]-1 5 -yl]-2-nitrobenzonitrile (C2B4TA) and 4-[3 5 …
Number of citations: 4 www.sciencedirect.com
DH Klaubert, JH Sellstedt, CJ Guinosso… - Journal of medicinal …, 1981 - ACS Publications
Method M. 7-Chloro-4, 9-dihydro-4-methyl-9-oxopyrazolo [5, lh] quinazoline-2-carbonitrile. 7-Chloro-4, 9-dihydro-4-methyl-9-oxopyrazolo [5, l-6] quinazoline-2-carboxamide (3 g, 0.011 …
Number of citations: 51 pubs.acs.org
SE Elsegood - 1991 - etheses.dur.ac.uk
The reactions of cyanide ions with some benzene derivatives activated with electron-withdrawing groups have been studied in methanol, and in DMSO, and in mixtures of these solvents…
Number of citations: 6 etheses.dur.ac.uk
JG Wirth - High Performance Polymers: Their Origin and …, 1986 - Springer
Good morning. It is a pleasure for me to be here and participate in this symposium. I would like to express my thanks to the organizers for the opportunity to talk about an area of polymer …
Number of citations: 7 link.springer.com
A Tomažič, JB Hynes - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Three new 2,4‐diaminoquinazolines, the 5,6‐difluoro, 6,7‐difluoro and 7,8‐difluoro isomers were prepared by the reaction of the requisite trifluorobenzonitrile and guanidine carbonate. …
Number of citations: 4 onlinelibrary.wiley.com
JR Beck - The Journal of Organic Chemistry, 1972 - ACS Publications
The first synthesis of benzo [5] thiophene-2-carboxyli c acid was reported by Friedlander and Lenk. 1 234The acid was formed by a series of reactions involving alkylation of o-…
Number of citations: 128 pubs.acs.org
V Lakshmana Rao, A Saxena… - Journal of Macromolecular …, 2002 - Taylor & Francis
2. BACKGROUND Poly (arylene ether nitriles) are semicrystalline polymers with pendant nitrile groups, Citation 12-14 first commercialized by Idemitsu in 1986 with trade name PEN™(…
Number of citations: 49 www.tandfonline.com

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